molecular formula C17H12Cl2N2O2 B12423205 Dhodh-IN-4

Dhodh-IN-4

Cat. No.: B12423205
M. Wt: 347.2 g/mol
InChI Key: KEZXIYKJTYTGOO-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhodh-IN-4 is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-4 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Dhodh-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

Dhodh-IN-4 exerts its effects by inhibiting the activity of DHODH, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately cell death. The molecular targets and pathways involved include the mitochondrial respiratory chain and various metabolic pathways .

Properties

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

(Z)-N-[2-chloro-4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C17H12Cl2N2O2/c1-10(22)13(9-20)17(23)21-16-7-6-11(8-15(16)19)12-4-2-3-5-14(12)18/h2-8,22H,1H3,(H,21,23)/b13-10-

InChI Key

KEZXIYKJTYTGOO-RAXLEYEMSA-N

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl)/O

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl)O

Origin of Product

United States

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